Carbetocin

Overview

Description

Carbetocin is a synthetic analogue of oxytocin, primarily used to control postpartum hemorrhage and bleeding after childbirth . It mimics the action of oxytocin by causing the uterus to contract, which helps in preventing excessive bleeding . This compound is marketed under various brand names, including Duratocin and Pabal .

Scientific Research Applications

Carbetocin has several scientific research applications, including:

Mechanism of Action

Safety and Hazards

Carbetocin is harmful and sensitizing, and may harm the unborn child . It is a synthetic analogue of Oxytocin, which induces uterine contractions and may cause termination of pregnancy . Overexposure can be fatal to the mother and the unborn child . Special caution should always be taken in the handling of biologically active material or materials similar to those . Other safety data sheets also provide similar safety and hazard information .

Future Directions

Carbetocin is being investigated as a potential alternative to oxytocin . Two current clinical trials on this compound and a network meta-analysis ranking of all uterotonic agents, including this compound, may provide evidence supporting expansion of the use of the heat stable formulation of this compound in PPH prevention . This compound is recommended to prevent post-partum haemorrhage following caesarean birth in theatre .

Biochemical Analysis

Biochemical Properties

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The biochemical interaction between this compound and oxytocin receptors is crucial for its function.

Cellular Effects

This compound exerts its effects on uterine smooth muscle cells. By binding to oxytocin receptors on these cells, it triggers a series of cellular processes that lead to uterine contraction . This can influence cell signaling pathways and potentially impact gene expression related to uterine contraction.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to oxytocin receptors on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . This is how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

This compound has been shown to produce sustained uterine contractions within 2 minutes of intravenous injection, lasting for a significant duration . When administered intramuscularly, the sustained uterine contractions last for approximately 11 minutes and the rhythmic contractions for 120 minutes .

Dosage Effects in Animal Models

In veterinary medicine, the recommended doses of this compound range from 0.035-0.07 mg/animal (sheep, goats) to 0.1-0.2 mg/pig and 0.175-0.35 mg/cow . The action of 1 mg this compound is comparable to that of 50 IU oxytocin .

Metabolic Pathways

The metabolic pathway reported for oxytocin, which this compound is an analogue of, involves inactivation by reduction of the disulfide bond in kidney, liver, or lactating mamma followed by mainly renal excretion . A similar excretion must be assumed for this compound, as the structural changes result in higher protease and disulphidase stability but only retard metabolism .

Transport and Distribution

This compound is administered via intravenous or intramuscular routes . It is then distributed throughout the body, where it binds to oxytocin receptors present on the smooth musculature of the uterus .

Subcellular Localization

The subcellular localization of this compound is likely to be at the cell membrane where the oxytocin receptors are located. Upon binding to these receptors, this compound triggers a series of cellular processes leading to uterine contraction .

Preparation Methods

Carbetocin is synthesized using a method based on liquid phase cyclization. The process involves the use of Rink Amide MBHA resin as a solid phase carrier and amino acids protected by Fmoc as monomers . The amino acids are sequentially connected to obtain this compound straight-chain peptide resin. The straight-chain peptide is then cut from the resin using a cutting reagent, and methyl tert-butyl ether is added to precipitate the crude product . The straight-chain peptide is dissolved in an alkaline solution containing a reducing agent, and a room-temperature liquid-phase condensation cyclization reaction is carried out. Finally, separation and purification are performed using preparative HPLC to obtain the target product .

Chemical Reactions Analysis

Carbetocin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidation impurities.

Reduction: The synthesis process involves the use of reducing agents to facilitate the cyclization reaction.

Substitution: The amino acids in this compound are protected by Fmoc, which can be substituted during the synthesis process.

Common reagents used in these reactions include Fmoc-protected amino acids, reducing agents, and cutting reagents . The major products formed from these reactions are the desired this compound peptide and its oxidation impurities .

Comparison with Similar Compounds

Carbetocin is similar to other oxytocin analogues, such as:

Oxytocin: Both this compound and oxytocin cause uterine contractions, but this compound has a longer half-life and does not require continuous intravenous infusion.

Misoprostol: Misoprostol is another uterotonic agent used to prevent postpartum hemorrhage.

This compound’s uniqueness lies in its heat stability and longer duration of action compared to oxytocin .

Properties

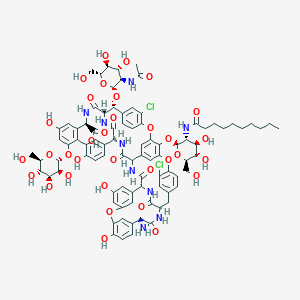

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbetocin involves the condensation of two amino acids, namely tyrosine and isoleucine, followed by the addition of a carboxymethyl group to the tyrosine residue. This is achieved through a series of chemical reactions.", "Starting Materials": [ "L-Tyrosine", "L-Isoleucine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Methyl chloroformate", "Sodium hydroxide (NaOH)", "Methanol", "Acetonitrile", "Diethyl ether", "Hydrochloric acid (HCl)" ], "Reaction": [ "1. Protection of the carboxyl group of L-tyrosine using DCC and NHS", "2. Coupling of the protected L-tyrosine with L-isoleucine using DCC and NHS", "3. Deprotection of the tyrosine carboxyl group using HCl", "4. Reaction of the deprotected dipeptide with methyl chloroformate to form the carboxymethyl derivative", "5. Purification of the product using column chromatography", "6. Final deprotection of any remaining protecting groups using NaOH and methanol", "7. Recrystallization of the purified product from acetonitrile and diethyl ether" ] } | |

| Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. | |

CAS No. |

37025-55-1 |

Molecular Formula |

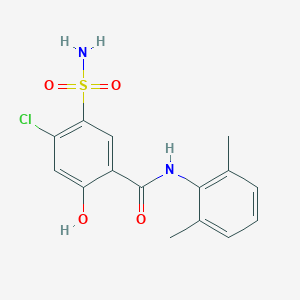

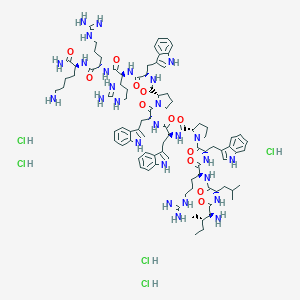

C45H69N11O12S |

Molecular Weight |

988.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1 |

InChI Key |

NSTRIRCPWQHTIA-CPWZVOFUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

| Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus. | |

boiling_point |

1477.9±65.0 °C at 760 mmHg |

melting_point |

N/A |

| 37025-55-1 | |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

sequence |

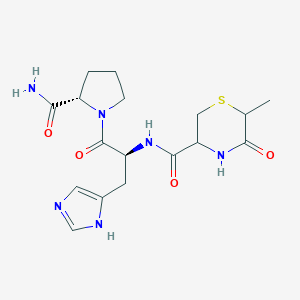

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond) |

solubility |

2.65e-02 g/L |

source |

Synthetic |

Synonyms |

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin carbetocin dcomot Depotocin oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)- oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)- |

Origin of Product |

United States |

Retrosynthesis Analysis

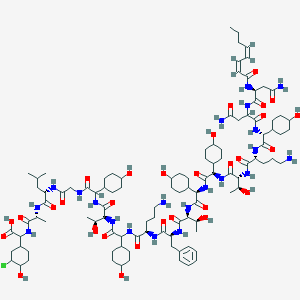

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbetocin exert its uterotonic effect?

A1: this compound acts as a selective agonist of the oxytocin receptor (OXTR) [, ]. Upon binding to OXTR in the myometrium, it triggers a signaling cascade that leads to an increase in intracellular calcium concentration []. This, in turn, promotes myometrial contractility [, ].

Q2: What makes this compound's action longer lasting than oxytocin?

A2: this compound possesses structural modifications compared to oxytocin that contribute to its extended half-life and duration of action []. Its terminal elimination half-life when given intravenously is 40 minutes, which is significantly longer than oxytocin's 5 minutes [].

Q3: Does this compound interact with other receptors besides OXTR?

A3: While this compound exhibits high selectivity for OXTR, research suggests it might act as an antagonist at vasopressin V1a and V1b receptors, although it doesn't activate them [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research excerpts do not offer detailed spectroscopic data on this compound.

Q6: How does this compound's efficacy in preventing PPH compare to oxytocin?

A6: Several studies have demonstrated that this compound is at least as effective as oxytocin in preventing PPH, and in certain cases, might even be superior [, , , , , , , ]. Notably, this compound has consistently shown a reduction in the need for additional uterotonic agents compared to oxytocin, particularly in cesarean deliveries [, , , , , ].

Q7: Has this compound been investigated for applications other than PPH prevention?

A8: Yes, studies have explored this compound's potential in managing placental delivery during second-trimester abortions, demonstrating promising results in reducing placental retention and blood loss [].

Q8: Are there ongoing efforts to improve this compound formulation and delivery?

A11: While the research excerpts do not provide details on specific formulation strategies for this compound, the development of a heat-stable this compound formulation [] highlights ongoing efforts to enhance its practicality and accessibility.

Q9: What are some areas where further research on this compound is needed?

A12: Despite promising findings, more research is needed to optimize this compound dosage [, ], evaluate its long-term safety [, ], explore its cost-effectiveness [], and investigate its potential in managing PPH in specific high-risk groups [, , ].

Q10: Are there any ongoing large-scale clinical trials investigating this compound?

A13: Yes, the World Health Organization is conducting a large, multicenter trial comparing heat-stable this compound with oxytocin for PPH prevention in vaginal births, aiming to provide more robust evidence on this compound's efficacy and safety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.